molecular formula C17H13ClN2 B15064090 4-Chloro-N-(naphthalen-1-yl)benzimidamide CAS No. 88737-83-1

4-Chloro-N-(naphthalen-1-yl)benzimidamide

Cat. No.: B15064090
CAS No.: 88737-83-1
M. Wt: 280.7 g/mol
InChI Key: RPJVNFQTKXRRID-UHFFFAOYSA-N
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Description

4-Chloro-N-(naphthalen-1-yl)benzimidamide is a chemical compound with the molecular formula C17H13ClN2 and a molecular weight of 280.75 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 4-Chloro-N-(naphthalen-1-yl)benzimidamide typically involves the reaction of 4-chlorobenzonitrile with naphthalen-1-ylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-Chloro-N-(naphthalen-1-yl)benzimidamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-N-(naphthalen-1-yl)benzimidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(naphthalen-1-yl)benzimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Chloro-N-(naphthalen-1-yl)benzimidamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for various applications in research and industry.

Properties

CAS No.

88737-83-1

Molecular Formula

C17H13ClN2

Molecular Weight

280.7 g/mol

IUPAC Name

4-chloro-N'-naphthalen-1-ylbenzenecarboximidamide

InChI

InChI=1S/C17H13ClN2/c18-14-10-8-13(9-11-14)17(19)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,19,20)

InChI Key

RPJVNFQTKXRRID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C(C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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